Methyl 12-hydroxyoctadecanoate serves as a critical reference standard for the identification and quantification of 12-hydroxystearic acid, a naturally occurring fatty acid found in tissues, membranes, and synthetic materials. Researchers employ Methyl 12-hydroxyoctadecanoate's well-defined characteristics, such as its mass spectrum and chromatographic behavior, to compare and match them with those of the unknown 12-hydroxystearic acid in their samples. This comparison enables them to definitively identify and quantify the presence of 12-hydroxystearic acid. [Source: Sigma-Aldrich, ]
Methyl 12-hydroxyoctadecanoate plays a role in studies investigating the properties of organogels. Organogels are self-assembled materials formed by low-molecular-weight gelators and organic solvents. Researchers utilize Methyl 12-hydroxyoctadecanoate as a model compound to understand the gelation process, the influence of different factors on gel properties, and potential applications of these organogels in various fields. [Source: PubChem, ]
Methyl 12-hydroxyoctadecanoate, also known as methyl 12-hydroxystearate, is a fatty acid ester with the molecular formula and a molecular weight of approximately 302.5 g/mol. This compound is characterized by the presence of a hydroxyl group at the 12th carbon position of the octadecanoate chain, which contributes to its unique properties. Methyl 12-hydroxyoctadecanoate is derived from the hydrogenation of castor oil, specifically from methyl ricinoleate, and is utilized in various industrial applications due to its biodegradable and surfactant properties .
Methyl 12-hydroxyoctadecanoate exhibits various biological activities:
The synthesis of methyl 12-hydroxyoctadecanoate can be achieved through several methods:
Methyl 12-hydroxyoctadecanoate has a wide range of applications:
Studies examining the interactions of methyl 12-hydroxyoctadecanoate with biological systems indicate:
Methyl 12-hydroxyoctadecanoate shares structural similarities with several other fatty acid derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl Ricinoleate | Contains a hydroxyl group at position 12 | |
Methyl Stearate | Saturated fatty acid without hydroxyl group | |
Methyl Oleate | Unsaturated fatty acid | |
Methyl Laurate | Shorter carbon chain |
Methyl 12-hydroxyoctadecanoate's uniqueness lies in its specific hydroxyl positioning on a long-chain fatty acid, which imparts distinct physical and chemical properties not found in other similar compounds. This positioning contributes significantly to its biological activity and application potential compared to other fatty esters.
Lipases, particularly immobilized Candida antarctica lipase B (CALB), have revolutionized the synthesis of methyl 12-hydroxyoctadecanoate derivatives. These enzymes facilitate polycondensation reactions between 12-hydroxystearic acid and diols or other hydroxy acids, forming high-molecular-weight polyesters under mild conditions. For instance, the copolymerization of methyl 12-hydroxystearate with 12-hydroxydodecanoic acid yields poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], a biodegradable elastomer with tunable thermal properties.
Key Mechanistic Insights:
Table 1: Thermal Properties of Poly[(12HD)-co-(12HS)] Copolymers
12HS Content (mol%) | Melting Point (°C) | Crystallization Temp (°C) | Hardness (Shore A) |
---|---|---|---|
0 | 87.6 | 64.0 | 95 |
36 | 45.2 | 32.5 | 70 |
60 | <25 | <20 | 45 |
Data derived from lipase-catalyzed reactions.
Molecular sieves (e.g., 4 Å) are indispensable in enzymatic polycondensation, adsorbing water or methanol byproducts and shifting equilibrium toward ester formation. Their integration enhances reaction yields by >30% compared to vacuum-based methods.
Case Study:
Bimetallic Cu/Ni catalysts have superseded traditional Raney nickel in hydrogenating methyl ricinoleate (from castor oil) to methyl 12-hydroxystearate, achieving >95% selectivity.
Catalyst Design and Performance:
Table 2: Comparative Performance of Hydrogenation Catalysts
Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Selectivity (%) |
---|---|---|---|---|
Cu/Ni (1:1) | Diatomite | 180 | 4 | 98 |
Ni | Al₂O₃ | 200 | 5 | 82 |
Pd/C | Carbon | 150 | 3 | 89 |
Data sourced from green chemistry studies.
Irritant